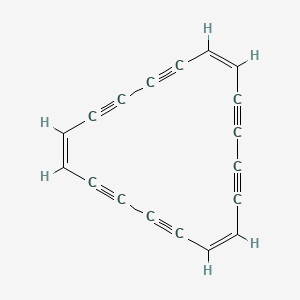
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne is a complex organic compound with the molecular formula C18H6. It is characterized by a cyclic structure with alternating triple and double bonds, making it a highly conjugated system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne can be synthesized through a series of coupling reactions. One common method involves the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials
Mécanisme D'action
The mechanism of action of (1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne involves its highly conjugated system, which allows for efficient electron delocalization. This property makes it an excellent candidate for use in electronic devices and materials science. The compound can interact with various molecular targets, including transition metals and organic substrates, through coordination and π-π interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecatriene: A cyclic triene with the formula C12H18, used as a precursor in the production of nylon-12.
Cyclooctatetraene: A cyclic compound with alternating double bonds, used in the synthesis of organometallic complexes.
Uniqueness
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne is unique due to its combination of triple and double bonds within a cyclic structure, providing a highly conjugated system. This makes it distinct from other similar compounds, which typically have either all double bonds or a different arrangement of triple bonds .
Propriétés
Numéro CAS |
16668-69-2 |
|---|---|
Formule moléculaire |
C18H6 |
Poids moléculaire |
222.246 |
Nom IUPAC |
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne |
InChI |
InChI=1S/C18H6/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-2,11-14H/b2-1-,13-11-,14-12- |
Clé InChI |
RHOOSKAZOQOZQB-UBCYHLSZSA-N |
SMILES |
C1=CC#CC#CC=CC#CC#CC=CC#CC#C1 |
Synonymes |
(1Z,7Z,13Z)-1,7,13-Cyclooctadecatriene-3,5,9,11,15,17-hexyne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















